molecular formula C13H16Cl2N2O4S B2513964 Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate CAS No. 914234-62-1

Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate

Cat. No.: B2513964
CAS No.: 914234-62-1
M. Wt: 367.24
InChI Key: VIJYWNYRLCDKRB-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate is a chemical compound with the molecular formula C13H16Cl2N2O4S and a molecular weight of 367.24 g/mol. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a dichlorophenyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl moiety, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The piperazine ring provides structural rigidity, enhancing the binding affinity to the target molecules .

Comparison with Similar Compounds

Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carboxylate: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can lead to different chemical and biological properties.

    4-(2,4-dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: This compound contains a pyrimidine ring instead of a piperazine ring, resulting in different reactivity and applications.

    2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine: This compound has a pyrimidine scaffold and exhibits different biological activities compared to the piperazine derivative.

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O4S/c1-2-21-13(18)16-5-7-17(8-6-16)22(19,20)12-4-3-10(14)9-11(12)15/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJYWNYRLCDKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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